Benzoic acid, 2-[(3-aminopropyl)amino]-
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Overview
Description
Benzoic acid, 2-[(3-aminopropyl)amino]-(9CI) is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 3-aminopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(3-aminopropyl)amino]-(9CI) typically involves the reaction of benzoic acid with 3-aminopropylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 2-[(3-aminopropyl)amino]-(9CI) may involve a continuous flow process where benzoic acid and 3-aminopropylamine are fed into a reactor along with a dehydrating agent. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(3-aminopropyl)amino]-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides, and are usually conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-[(3-aminopropyl)amino]-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(3-aminopropyl)amino]-(9CI) involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Benzoic acid, 2-[(3-aminopropyl)amino]-(9CI) can be compared with other similar compounds, such as:
Benzoic acid: The parent compound, which lacks the 3-aminopropylamino group.
Aminobenzoic acid: A compound with an amino group directly attached to the benzene ring.
Benzamide: A compound where the carboxyl group of benzoic acid is converted to an amide group.
Uniqueness
The presence of the 3-aminopropylamino group in benzoic acid, 2-[(3-aminopropyl)amino]-(9CI) imparts unique chemical and biological properties, making it distinct from other benzoic acid derivatives. This structural feature allows for specific interactions with biological targets and enables the compound to participate in a wider range of chemical reactions.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(3-aminopropylamino)benzoic acid |
InChI |
InChI=1S/C10H14N2O2/c11-6-3-7-12-9-5-2-1-4-8(9)10(13)14/h1-2,4-5,12H,3,6-7,11H2,(H,13,14) |
InChI Key |
DAXJONLGIRNXHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCCCN |
Origin of Product |
United States |
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